molecular formula C12H20N2O2 B14006674 4,4'-But-2-yne-1,4-diyldimorpholine CAS No. 13025-26-8

4,4'-But-2-yne-1,4-diyldimorpholine

Cat. No.: B14006674
CAS No.: 13025-26-8
M. Wt: 224.30 g/mol
InChI Key: PWKMQTOXAPNDKR-UHFFFAOYSA-N
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Description

4,4’-But-2-yne-1,4-diyldimorpholine is an organic compound characterized by the presence of a butyne backbone with morpholine groups attached at both ends

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-But-2-yne-1,4-diyldimorpholine typically involves the reaction of but-2-yne-1,4-diol with morpholine under specific conditions. One common method is the Reppe synthesis, which involves the reaction of formaldehyde and acetylene in the presence of a catalyst . The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 4,4’-But-2-yne-1,4-diyldimorpholine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. The choice of catalyst and reaction conditions is crucial to ensure high selectivity and minimal by-product formation .

Chemical Reactions Analysis

Types of Reactions

4,4’-But-2-yne-1,4-diyldimorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-But-2-yne-1,4-diyldimorpholine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4,4’-But-2-yne-1,4-diyldimorpholine exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. The presence of the butyne moiety allows for unique reactivity, enabling the formation of various intermediates and products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-But-2-yne-1,4-diyldimorpholine is unique due to the presence of morpholine groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

CAS No.

13025-26-8

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

4-(4-morpholin-4-ylbut-2-ynyl)morpholine

InChI

InChI=1S/C12H20N2O2/c1(3-13-5-9-15-10-6-13)2-4-14-7-11-16-12-8-14/h3-12H2

InChI Key

PWKMQTOXAPNDKR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC#CCN2CCOCC2

Origin of Product

United States

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